2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide
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Overview
Description
The compound “2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a trifluorophenyl group, which is a phenyl (benzene) ring with three fluorine atoms attached . The molecule also contains a chloro group (a chlorine atom) and a propanamide group, which is a three-carbon chain with an amide functional group at one end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the cyclopropyl group, followed by the introduction of the trifluorophenyl group. The chloro group and the propanamide group would likely be introduced in later steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The cyclopropyl group is a strain ring due to its angle strain, which makes it reactive. The trifluorophenyl group is an electron-withdrawing group due to the high electronegativity of fluorine. The presence of the amide functional group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the strain of the cyclopropyl ring and the electron-withdrawing nature of the trifluorophenyl group. The compound could undergo reactions at the amide group or at the ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c1-5(13)12(18)17-10-4-7(10)6-2-8(14)11(16)9(15)3-6/h2-3,5,7,10H,4H2,1H3,(H,17,18)/t5?,7-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPWVSWMSCGVSF-DGPKEBEYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1C2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1C[C@H]1C2=CC(=C(C(=C2)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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